

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Cat. No.: B044105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-4-(Benzylxycarbonylamino)-2-hydroxybutanoic acid, is a chiral building block of significant interest in the pharmaceutical industry. Its structure incorporates a protected amine, a hydroxyl group, and a carboxylic acid, making it a versatile synthon for the creation of complex molecules. This technical guide provides a comprehensive review of the literature, focusing on its synthesis, physicochemical properties, and its critical role in the development of aminoglycoside antibiotics, particularly the semi-synthetic antibiotic amikacin.

Physicochemical Properties

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid**

Property	Value	Reference(s)
CAS Number	40371-50-4	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₅	[1]
Molecular Weight	253.25 g/mol	[1] [2]
Melting Point	75-78 °C	[1]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in water and alcohol	

Note: Spectroscopic data such as ¹H and ¹³C NMR are not readily available in the public literature but can be requested from commercial suppliers.

Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

The synthesis of the title compound involves the protection of the amino group of (S)-4-amino-2-hydroxybutyric acid with a carbobenzyloxy (Cbz) group. While a specific detailed protocol for this exact molecule is not widely published, a general procedure for the N-Cbz protection of amino acids can be adapted.

General Experimental Protocol for N-Cbz Protection

This protocol is based on standard procedures for the Cbz protection of amino acids.

Materials:

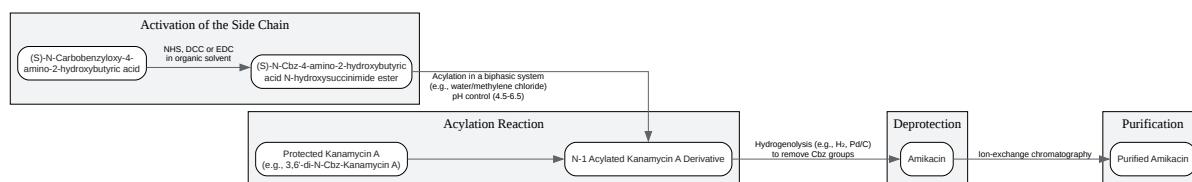
- (S)-4-amino-2-hydroxybutyric acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
- Tetrahydrofuran (THF) or other suitable organic solvent

- Water
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Dissolve (S)-4-amino-2-hydroxybutyric acid in a mixture of THF and water.
- Cool the solution to 0 °C in an ice bath.
- Add sodium bicarbonate (or sodium carbonate) to the solution to act as a base.
- Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while stirring.
- Allow the reaction to stir at 0 °C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield pure **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**.

Role in Drug Development: Synthesis of Amikacin


The primary application of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** in drug development is as a key intermediate in the synthesis of amikacin, a semi-synthetic aminoglycoside antibiotic. Amikacin is derived from kanamycin A and is effective against a broad spectrum of Gram-negative bacteria, including many strains resistant to other

aminoglycosides. The addition of the (S)-4-amino-2-hydroxybutyryl group at the N-1 position of the 2-deoxystreptamine ring of kanamycin A sterically hinders the enzymatic modification that leads to bacterial resistance.[3]

The synthesis of amikacin involves the acylation of a protected kanamycin A derivative with an activated form of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**, typically the N-hydroxysuccinimide (NHS) ester.

Experimental Workflow: Synthesis of Amikacin

The following workflow is based on procedures described in the patent literature.[4][5]

[Click to download full resolution via product page](#)

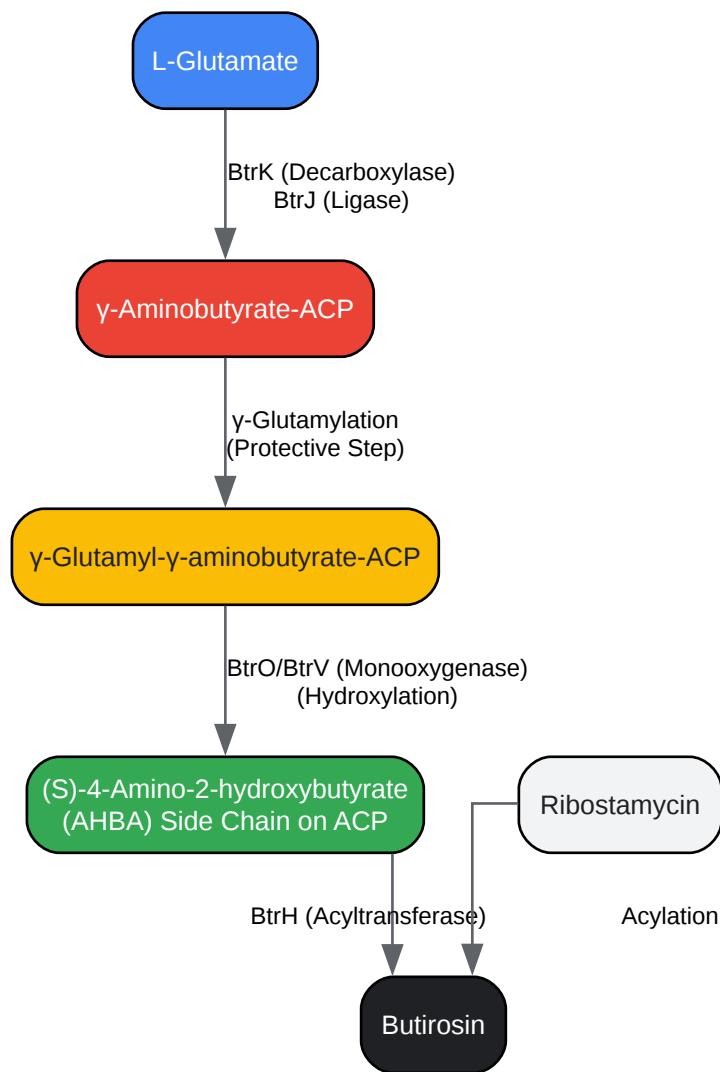
Figure 1. General workflow for the synthesis of Amikacin.

Detailed Experimental Protocol: Acylation of Protected Kanamycin A

The following protocol is a representative example based on patent literature.[5]

Materials:

- 3,6'-di-N-benzyloxycarbonyl-kanamycin A
- **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester**


- Water
- Methylene chloride or other suitable water-immiscible organic solvent
- Acetic acid and Sodium hydroxide (for pH adjustment)

Procedure:

- Suspend 3,6'-di-N-benzyloxycarbonyl-kanamycin A in deionized water.
- Adjust the pH to approximately 6 with acetic acid to aid dissolution.
- In a separate flask, dissolve the (S)-N-Cbz-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester in methylene chloride.
- Add the solution of the activated ester to the aqueous solution of the protected kanamycin A.
- Stir the biphasic mixture vigorously at room temperature overnight. The pH should be maintained between 4.5 and 6.5.
- After the reaction is complete, separate the organic phase.
- The aqueous phase containing the acylated product is then carried forward to the deprotection step.

Biological Significance: The Butirosin Biosynthetic Pathway

(S)-4-amino-2-hydroxybutyric acid (AHBA) is a naturally occurring component of the aminoglycoside antibiotic butirosin, which is produced by *Bacillus circulans*. The biosynthetic pathway of AHBA provides insight into the natural importance of this moiety. The pathway begins with L-glutamate and involves a series of enzymatic transformations, including the use of an acyl carrier protein (ACP).^{[6][7]}

[Click to download full resolution via product page](#)

Figure 2. Biosynthetic pathway of the AHBA side chain in Butirosin.

This biosynthetic pathway highlights a fascinating example of "protective-group chemistry" in a natural system, where a γ -glutamyl group is used to protect an intermediate.[6]

Conclusion

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a vital chiral intermediate, primarily utilized in its activated N-hydroxysuccinimide ester form for the semi-synthesis of the important aminoglycoside antibiotic, amikacin. Its synthesis is achieved through standard N-Cbz protection of the corresponding unprotected amino acid. The biological significance of the (S)-4-amino-2-hydroxybutyrate moiety is underscored by its presence in the naturally occurring

antibiotic butirosin. A deeper understanding of the synthesis and application of this compound is crucial for researchers and professionals involved in the development of novel antibiotics and other therapeutic agents. Further research to develop more efficient and scalable synthetic routes to this valuable building block is of continued interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid [cymitquimica.com]
- 3. Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 5. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]
- 6. Biosynthesis of the unique amino acid side chain of butirosin: possible protective-group chemistry in an acyl carrier protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044105#s-n-carbobenzyloxy-4-amino-2-hydroxybutyric-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com